N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide
Description
N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorophenyl group and a prop-2-enamide moiety
Properties
IUPAC Name |
N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-2-14(18)16-9-11-7-8-17(10-11)13-6-4-3-5-12(13)15/h2-6,11H,1,7-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSURWATWPZCTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, where fluorobenzene derivatives are reacted with the pyrrolidine ring.
Attachment of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through amide bond formation reactions, typically using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles are often employed to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to amines or other reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its biological activity and ability to interact with specific molecular targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: It may be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability . The compound may modulate signaling pathways and inhibit or activate specific biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Fluorophenyl Compounds: Other fluorophenyl-substituted compounds, such as fluorobenzene derivatives, exhibit comparable chemical properties and reactivity.
Uniqueness
N-[[1-(2-Fluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to the combination of its fluorophenyl group and pyrrolidine ring, which confer distinct biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
